molecular formula C21H21NO6 B1673436 Hydrastine CAS No. 118-08-1

Hydrastine

Cat. No. B1673436
CAS RN: 118-08-1
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-UHFFFAOYSA-N
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Description

Hydrastine is a bitter crystalline alkaloid derived from isoquinoline . It is an active constituent of hydrastis and is present in Hydrastis canadensis and other plants of the family Ranunculaceae .


Synthesis Analysis

Hydrastine is derived from two units of tyrosine or two units of shikimic acid according to biogenetic hypothesis . The tetrahydro-isoquinolin ring was formed by first a ring-closure reaction under dehydration conditions using POCl3 and then a catalyzed hydrogenation using PtO2 as the catalyst . Finally, hydrastine was synthesized by installing the N-methyl group via reductive amination reaction with formaldehyde .


Molecular Structure Analysis

Hydrastine has a molecular formula of C21H21NO6 . It is an isoquinoline alkaloid and its structure is also available as a 2d Mol file .


Chemical Reactions Analysis

In designing a synthetic route toward Hydrastine, a chiral epoxide was employed to control both the reactivity and stereoselectivity. A crucial cascade cyclization transformation, namely, an acid-catalyzed cascade cyclization was envisioned .


Physical And Chemical Properties Analysis

Hydrastine has a molecular weight of 383.4 g/mol . It is a member of isoquinolines and has a role as a metabolite .

Scientific Research Applications

Natural Gas Hydrates as Energy Resources

Research indicates that natural gas hydrates could be a significant source of clean energy, with hydrate resources containing more carbon than all other fossil fuels combined. Studies have explored the potential and challenges of energy production from hydrate resources, highlighting the need for technological advancements to manage environmental risks effectively (Chong et al., 2016).

Carbon Dioxide Hydrate in Cooling Applications

Investigations into carbon dioxide hydrate have shown its potential as a secondary refrigerant and for sequestration in the deep ocean. The focus has been on understanding the formation and dissociation models of CO2 hydrate, which could inform the application of similar compounds in cooling technologies (Sun & Kang, 2016).

Gas Hydrates in Food Technology

The application of gas hydrates, including CO2 hydrates, has been explored in the concentration of juices, desalination, carbonation, and food preservation. This demonstrates the potential of hydrate technology in improving food processing and storage, with specific applications showing significant dehydration ratios for orange and tomato juices (Srivastava et al., 2021).

Hydrate Formation in Separation Processes

The promotion of hydrate formation has been investigated as a novel separation technology, showing potential for difficult separations and lower energy utilization. This suggests that compounds facilitating hydrate formation could play a role in sustainable technologies and replace current commercial separation processes (Eslamimanesh et al., 2012).

Safety And Hazards

Hydrastine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Hydrastine has been found to exhibit potent antitumor activity against human lung adenocarcinoma cells . This suggests that further investigation of pharmacological activities and SAR studies are warranted .

properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025409
Record name Hydrastine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrastine

CAS RN

118-08-1
Record name (-)-Hydrastine
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Record name 118-08-1
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Record name Hydrastine
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Record name Hydrastine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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